Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate
Description
Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate is a brominated aromatic ester with a complex substitution pattern. Its structure includes:
- A 5-bromo substituent on the benzene ring, which enhances electrophilic substitution reactivity and serves as a handle for cross-coupling reactions.
- 3,4-Dihydroxy groups, which contribute to electron-rich aromatic systems, influencing solubility, hydrogen-bonding interactions, and redox behavior.
- A 2-methyl group and a methyl ester at the ortho position, which sterically and electronically modulate reactivity.
This compound is of interest in organic synthesis and materials science, particularly in the development of molecular wires and functionalized oligomers, where brominated aromatic derivatives act as precursors for cross-coupling reactions .
Properties
IUPAC Name |
methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYDBEIUMQUVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3,4-dihydroxy-2-methylbenzoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step is usually carried out in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones and related compounds.
Reduction: De-brominated derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate serves as an important intermediate in the synthesis of various biologically active compounds. Its bromine and hydroxyl groups make it a versatile building block for further chemical modifications.
Synthesis Pathways
- O-Alkylation Reactions : The compound can be synthesized through O-alkylation methods, which involve the reaction of phenolic compounds with alkylating agents like dimethyl sulfate. This method has been reported to yield high purity and good yields of the desired product .
- Sonogashira Coupling : It can also be utilized in Sonogashira coupling reactions to form carbon-carbon bonds with various substituted aromatic bromides, facilitating the development of complex molecular architectures .
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications.
Antiviral Properties
Research indicates that derivatives of this compound can exhibit anti-HIV activity. For instance, structural modifications have led to compounds that demonstrate significant inhibition against HIV replication in vitro .
Antiproliferative Effects
Studies have shown that this compound derivatives possess antiproliferative properties against various cancer cell lines. In vitro testing has demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The versatility of this compound positions it as a promising candidate for drug development:
- Anti-inflammatory Agents : Derivatives based on this compound are being explored for their potential as anti-inflammatory drugs due to their ability to modulate inflammatory pathways effectively.
- Cancer Therapeutics : The antiproliferative properties suggest its utility in developing new cancer therapies targeting specific signaling pathways involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and bromine groups play crucial roles in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique substitution pattern distinguishes it from structurally related brominated aromatic esters. Below is a detailed comparison based on reactivity, synthesis, and functional properties:
Table 1: Key Properties and Reactivity of Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate vs. Analogues
†Direct yield data for this compound is unavailable in the provided evidence; inferred from analogous systems.
Key Findings:
Electronic Effects :
- The 3,4-dihydroxy groups in this compound create an electron-rich aromatic system, comparable to 5-bromo-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene. Both require highly active catalysts (e.g., [Pd₂(dba)₃]/JohnPhos) for efficient cross-coupling due to their deactivated aryl halide centers .
- In contrast, less electron-rich analogues like 4-iodothioanisole derivatives react efficiently under milder conditions with standard Pd/Cu systems .
The dihydroxy groups enhance solubility in polar solvents, unlike non-polar thiophene derivatives, which may require optimized solvent systems for homogeneous reactions.
Synthetic Challenges :
- The compound’s electron-rich nature necessitates stringent conditions (e.g., elevated temperatures, extended reaction times) for cross-coupling, similar to 5-bromo-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene derivatives .
- Yields for analogous compounds (e.g., 5c, 6c, 7c) range from 49–64% under these conditions, suggesting comparable efficiency for this compound .
Critical Notes and Limitations
Evidence Constraints :
- The provided evidence focuses on thiophene and thioanisole derivatives, limiting direct comparisons with this compound. Further studies on hydroxy-substituted bromoaromatics are needed.
- Physical property data (e.g., melting points, spectroscopic signatures) for the target compound are absent in the provided source.
This hypothesis requires experimental validation.
Recommendations for Future Research :
- Explore alternative catalysts (e.g., Ni-based systems) to improve cross-coupling efficiency.
- Investigate the compound’s applicability in polymerization or functional material synthesis, leveraging its dual hydroxy and bromo functionalities.
Biological Activity
Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom at the 5-position, which may influence its reactivity and biological interactions.
- Two hydroxyl groups at the 3 and 4 positions, contributing to its potential antioxidant properties.
- Methyl group at the 2-position, which can affect lipophilicity and membrane permeability.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The presence of hydroxyl groups is associated with the ability to scavenge free radicals, thereby mitigating oxidative stress. For example, related compounds like methyl 3-O-methylgallate have demonstrated protective effects against oxidative damage in neuronal cells .
- Anti-inflammatory Effects : Compounds with similar structural motifs have shown potential in modulating inflammatory pathways. This includes inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
- Antitumor Activity : Some studies suggest that derivatives of this compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting necrosis .
In Vitro Studies
A significant body of research has focused on the in vitro biological activity of this compound. Key findings include:
- Cell Growth Inhibition : In studies involving various cancer cell lines, this compound exhibited dose-dependent inhibition of cell proliferation. For instance, analogs were tested against glioblastoma cell lines and showed varying degrees of efficacy .
In Vivo Studies
In vivo studies provide further insights into the biological activity of this compound:
- Animal Models : Experiments conducted on animal models have demonstrated that administration of this compound can lead to reduced tumor growth in xenograft models. The compound's ability to modulate apoptotic pathways was noted as a critical factor in its antitumor efficacy .
Case Studies
- Case Study on Antioxidant Effects : A study involving Wistar rats treated with related compounds showed significant reductions in oxidative stress markers after administration of methyl 3-O-methylgallate (a structural analog) . This suggests that similar compounds could potentially offer neuroprotective benefits.
- Case Study on Antitumor Activity : Research into dual inhibitors targeting EZH2 and HSP90 revealed that compounds structurally related to this compound exhibited potent antitumor effects against resistant glioblastoma cells . The study highlighted the importance of structural modifications in enhancing biological activity.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
